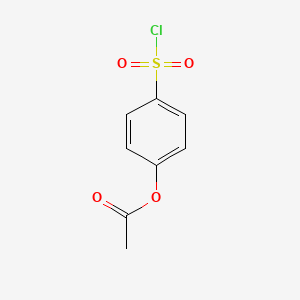
(2,6-Dimethylmorpholin-4-yl)acetonitrile
説明
“(2,6-Dimethylmorpholin-4-yl)acetonitrile” is a chemical compound with the molecular formula C8H14N2O . It has a molecular weight of 154.21 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14N2O/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,4-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .科学的研究の応用
Electrochemical Fluorination
Electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives has been studied to understand the fluorination efficiency and the formation of fluorinated products. The study revealed that fluorination of cis-2,6-dimethylmorpholine yields F-acid fluorides in fair yields. This process also induces cis-and trans-isomerization, highlighting the electrochemical pathway's influence on molecular structure and potential applications in synthesizing fluorinated compounds for pharmaceuticals and agrochemicals (Takashi et al., 1998).
Lanthanide Ion Complexes
A study on thiophene-derivatized pybox and its lanthanide ion complexes, such as those with Eu(III) and Tb(III), demonstrated their high luminescence in solid state and in solution. The complexes' significant quantum yields suggest potential applications in materials science, particularly in the development of luminescent materials for optical devices and sensors (de Bettencourt-Dias et al., 2007).
Photophysical and Spectroscopic Analysis
The photophysical and spectroscopic analysis of cis-Ru(α-diimine)2(4-aminopyridine)2 complexes provides insights into their photochemical behavior. This research could inform the design of photoactive materials for energy conversion and storage, demonstrating the utility of (2,6-Dimethylmorpholin-4-yl)acetonitrile derivatives in developing advanced functional materials (Camilo et al., 2014).
Antifungal Agents
Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified these compounds as effective antifungal agents against Candida and Aspergillus species. The findings highlight the potential of morpholine derivatives in addressing fungal infections, pointing to broader implications for developing new antimicrobial agents (Bardiot et al., 2015).
Safety and Hazards
特性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVYBUDZLWUTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(Cyclohexyloxy)methyl]aniline](/img/structure/B3371742.png)
![N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide](/img/structure/B3371753.png)







